2-Amino-3-chloro-N-methylbenzamide
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Overview
Description
2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Thermal Stability Analysis : A study by Cong and Cheng (2021) focused on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide. They used dynamic DSC curves to obtain data like activation energy and initial decomposition temperature, predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).
Synthesis and Characterization : Research by Zheng Jian-hong (2012) and Chen Yi-fen et al. (2010) involved the synthesis and characterization of chloranthraniliprole, a compound derived from 2-Amino-5-chloro-3-methylbenzoic acid, which is similar to 2-Amino-3-chloro-N-methylbenzamide. These studies highlight the process of synthesizing complex compounds from simpler chemical structures (Zheng, 2012), (Chen et al., 2010).
Chemical Reactions and Derivatives : A study by A. G. Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives, resulting in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).
Poly(ADP-ribose) in DNA Repair : Cleaver et al. (1985) investigated the role of 3-Aminobenzamide, a compound related to this compound, in DNA repair. Their findings suggested that high concentrations of 3-Aminobenzamide can have toxic side effects that complicate its use in DNA repair studies (Cleaver et al., 1985).
Gastroprokinetic Agents : Morie et al. (1995) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles to evaluate their gastroprokinetic activity. This research highlights the potential medical applications of derivatives of this compound (Morie et al., 1995).
Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize CTx-0152960, a protein kinase inhibitor derived from 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, demonstrating the compound's relevance in pharmacological research (Russell et al., 2015).
Antimicrobial Studies : Joshi et al. (2009) investigated the antimicrobial action of Mannich bases derived from 2-chloro 4-nitrobenzamide and 2-methylbenzamide against various bacteria. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Mechanism of Action
- Primary Targets : The primary targets of Bardoxolone are not well-documented in the literature. However, it is known to interact with cellular pathways related to oxidative stress and inflammation .
- Resulting Changes : Activation of Nrf2 leads to increased expression of antioxidant enzymes (such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1) and detoxification enzymes. This helps protect cells from oxidative damage and inflammation .
- Downstream Effects : Increased expression of antioxidant and detoxification enzymes enhances cellular resilience and reduces oxidative damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Properties
IUPAC Name |
2-amino-3-chloro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOLSLMSOLPAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736709 |
Source
|
Record name | 2-Amino-3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-42-5 |
Source
|
Record name | 2-Amino-3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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